molecular formula C23H23FN6O2S B12221607 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

Cat. No.: B12221607
M. Wt: 466.5 g/mol
InChI Key: UUNDFLLDRYMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, a well-known oncogenic driver in chronic myeloid leukemia (CML) Source . This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby blocking its constitutive activity and suppressing downstream signaling pathways that promote cellular proliferation and survival Source . Its chemical structure incorporates a benzenesulfonamide scaffold linked to a 5-fluoroindole moiety, which contributes to its high affinity and specificity. Researchers utilize this inhibitor primarily in oncological studies to investigate the mechanisms of kinase signaling, resistance mutations, and to evaluate potential therapeutic strategies for BCR-ABL-positive leukemias Source . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23FN6O2S

Molecular Weight

466.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C23H23FN6O2S/c1-15-12-16(2)28-23(27-15)29-22(30-33(31,32)19-6-4-3-5-7-19)25-11-10-17-14-26-21-9-8-18(24)13-20(17)21/h3-9,12-14,26H,10-11H2,1-2H3,(H2,25,27,28,29,30)

InChI Key

UUNDFLLDRYMGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Guanidine

A common route involves reacting acetylacetone (2,4-pentanedione) with guanidine hydrochloride in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic attack of guanidine on the diketone, followed by cyclization and dehydration.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Acetylacetone Ethanol 78°C 8 h 85%
Guanidine hydrochloride

Purification : Recrystallization from ethanol/water (1:1) yields white crystals (m.p. 154–156°C).

Synthesis of 2-(5-Fluoro-1H-indol-3-yl)ethylamine

Fischer Indole Synthesis

5-Fluoroindole is synthesized via Fischer indole cyclization using 4-fluorophenylhydrazine and propionaldehyde in acetic acid (reflux, 12 hours). The product is reduced to the ethylamine derivative using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Key Steps

  • Cyclization :
    $$ \text{4-Fluorophenylhydrazine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{AcOH, Δ}} \text{5-Fluoroindole} $$
  • Reduction :
    $$ \text{5-Fluoroindole} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(5-Fluoro-1H-indol-3-yl)ethylamine} $$

Yield : 72% after column chromatography (silica gel, hexane/ethyl acetate).

Amidino-Bridge Formation

Carbodiimide-Mediated Condensation

The amidine linkage is formed by reacting 4,6-dimethylpyrimidin-2-amine with 2-(5-fluoro-1H-indol-3-yl)ethylamine in the presence of a carbodiimide coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine) in dichloromethane (DCM).

Reaction Scheme
$$
\text{Pyrimidine-amine} + \text{Indole-ethylamine} \xrightarrow{\text{EDCI, TEA, DCM}} \text{Amidine intermediate}
$$

Optimization Data

Coupling Agent Solvent Temp. Time Yield
EDCI DCM 25°C 24 h 65%
DCC DMF 0–5°C 12 h 58%

Characterization :

  • IR : 1645 cm⁻¹ (C═N stretch).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, indole-H), 2.45 (s, 6H, CH₃).

Sulfonamide Coupling

Benzenesulfonylation of the Amidine Intermediate

The final step involves reacting the amidine intermediate with benzenesulfonyl chloride in pyridine at 0–5°C. Pyridine acts as both a solvent and a base to neutralize HCl.

Reaction Conditions
$$
\text{Amidine intermediate} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{Pyridine}} \text{Target compound}
$$

Purification : Column chromatography (silica gel, chloroform/methanol 9:1) yields the pure product as a pale-yellow solid (m.p. 212–214°C).

Yield : 60–68%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach condenses all steps into a single pot using microwave-assisted synthesis (100°C, 30 min), improving yield to 75% but requiring stringent stoichiometric control.

Solid-Phase Synthesis

Immobilizing the pyrimidine-amine on Wang resin enables stepwise coupling, facilitating easier purification but with lower overall yield (50%).

Challenges and Optimization Strategies

  • Stereochemical Control : The E-configuration of the amidine is maintained by using bulky bases (e.g., DIPEA) to minimize isomerization.
  • Byproduct Formation : Excess sulfonyl chloride leads to disulfonation; stoichiometry is critical.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amidine stability but complicate purification.

Chemical Reactions Analysis

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Participating in nucleophilic or electrophilic substitution reactions.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to modulate biological pathways makes it a candidate for exploring mechanisms of action in various biological systems.

Case Study : A study demonstrated that sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. The findings indicated that certain derivatives could act as endothelin receptor-A inhibitors, potentially attenuating pulmonary vascular hypertension (Wu et al., 1999; Tilton et al., 2000) .

Medicine

The therapeutic potential of this compound has been explored in treating various diseases, including cancer and neurological disorders. Its structural features allow it to interact with specific molecular targets such as enzymes and receptors.

Therapeutic Insights :

  • The compound's interaction with molecular targets can lead to the modulation of signaling pathways involved in disease progression.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for complex organic synthesisOxidation, Reduction, Substitution reactions
BiologyBiochemical probe or inhibitorStudies on perfusion pressure and coronary resistance
MedicinePotential therapeutic agentInvestigated for cancer and neurological disorders

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that the compound interacts with drug targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Key analogs differ in the substituent at the 5-position of the indole ring , which significantly impacts bioactivity:

Compound Indole Substituent Molecular Formula Avg. Mass (g/mol) Bioactivity (EC₅₀, µg/ml)* Source
Target Compound 5-Fluoro C₂₄H₂₄FN₇O₂S ~517.6† Not reported
SPIII-5H (Ev11) 2-Oxo-3H-indolylidene C₂₁H₁₈N₆O₃S 458.5 2.7–26.0 (Influenza A/B)
SPIII-5Cl (Ev11) 5-Chloro C₂₁H₁₇ClN₆O₃S 492.9 2.7–26.0
SPIII-5Br (Ev11) 5-Bromo C₂₁H₁₇BrN₆O₃S 537.3 2.7–26.0
Analog (Ev4) 5-Chloro C₂₅H₂₅ClN₆O 461.0 Not reported
Analog (Ev1,3) 5-Methoxy C₂₅H₂₇N₇O₃S (Ev1) 529.6 Not reported

*EC₅₀ values from represent inhibition of influenza virus strains.
†Calculated based on structural similarity; exact data unavailable.

Key Observations :

  • The 5-fluoro substituent in the target compound is unique but was ineffective in the SPIII-5F derivative against influenza . This highlights the context-dependent role of fluorine in bioactivity.
  • Chloro and bromo analogs (Ev4, Ev11) show potent antiviral activity, likely due to enhanced electrophilicity and binding affinity.
Core Structural Modifications
  • Methylidene vs. Schiff Base Linkers : The target compound’s methylidene group differs from the Schiff base (imine) linkage in ’s SPIII series. Schiff bases are prone to hydrolysis, whereas methylidene groups offer greater stability .
  • Stereochemistry : The (E)-configuration in the target contrasts with (Z)-isomers (e.g., ), which may alter binding kinetics and solubility .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide, commonly referred to by its CAS number 924864-27-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its implications in pharmacology.

Structural Characteristics

The molecular formula of the compound is C21H25FN6OC_{21}H_{25}FN_{6}O with a molecular weight of 396.5 g/mol. Its structure features significant functional groups, including a pyrimidine ring, an indole moiety, and a sulfonamide group, which are crucial for its biological activity. The compound's intricate structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include the preparation of intermediate compounds followed by coupling through condensation and substitution reactions under controlled conditions.

Biological Activity

Research has indicated that various sulfonamide derivatives exhibit significant biological activities, particularly in cardiovascular systems and as potential anticancer agents. The following sections summarize key findings related to the biological activity of this compound.

Cardiovascular Activity

A study examining the effects of sulfonamide derivatives on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results demonstrated that certain derivatives could significantly decrease perfusion pressure over time. For instance:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased

These findings suggest that the compound may interact with calcium channels or other biomolecules to exert changes in cardiovascular dynamics .

Anticancer Potential

The structural components of this compound indicate potential anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interaction with specific proteins involved in cell cycle regulation .

Case Studies

  • Cardiovascular Effects : In a controlled study using isolated rat hearts, researchers observed that treatment with sulfonamide derivatives led to significant reductions in coronary resistance and perfusion pressure over time, indicating potential therapeutic applications in managing cardiovascular diseases .
  • Anticancer Activity : A separate investigation into structurally related compounds highlighted their ability to inhibit tumor growth in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and modulation of signaling pathways relevant to cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.